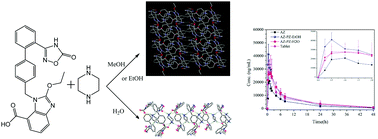Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†
New Journal of Chemistry Pub Date: 2019-12-10 DOI: 10.1039/C9NJ05042F
Abstract
Two azilsartan–piperazine salt solvates with methanol (Az–Pz·MeOH) and ethanol (Az–Pz·EtOH) and a hydrate (Az–Pz·H2O) have been prepared and exhaustively characterized by physicochemical methods. The crystal structures suggest that one azilsartan transfers one proton from the carboxylic group to piperazine to form 2-D corrugation-like structures in Az–Pz·MeOH and Az–Pz·EtOH, and transfers two protons from carboxylic and oxadiazolyl groups to piperazine to form a 1-D chain structure in Az–Pz·H2O. The salt solvates and hydrate are very stable after 24 h slurry experiments in distilled water at 37 °C, and improve the azilsartan solubility with approximately a 322-fold increase for Az–Pz·H2O and a 140-fold increase for Az–Pz·MeOH and Az–Pz·EtOH over that of the free Az form. The pharmacokinetic experiments show that Az–Pz·EtOH and Az–Pz·H2O improve the plasma azilsartan concentration Cmax and AUC (P < 0.05) over the free Az form in Sprague-Dawley rats. The most incredible result is that Az–Pz·H2O features bioequivalence to an azilsartan tablet (Azilva®, P > 0.05). The research demonstrates that the pharmaceutical salt is a promising approach in increasing the solubility and enhancing the oral bioavailability of low-solubility azilsartan.


Recommended Literature
- [1] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [2] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [3] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [4] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [5] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [6] On splitting of the NICS(1) magnetic aromaticity index†
- [7] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [8] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [9] Response of CPO-27-Ni towards CO, N2 and C2H4
- [10] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 157730-74-0









